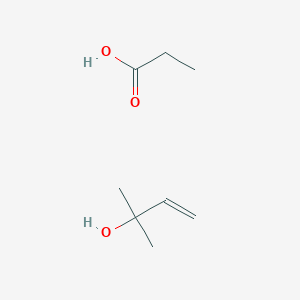
2-Methylbut-3-en-2-ol;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes. . It is a colorless liquid with a pungent odor and is used as a preservative and flavoring agent in the food industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylbut-3-en-2-ol can be synthesized through the hydration of 2-methylbut-2-ene in the presence of dilute sulfuric acid . Another method involves the hydroboration-oxidation reaction of 3-methylbut-1-ene . Propanoic acid can be prepared by the oxidation of propan-1-ol using acidified potassium dichromate .
Industrial Production Methods
Industrial production of 2-methylbut-3-en-2-ol typically involves the catalytic hydration of isobutene. Propanoic acid is industrially produced by the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Hydrochloric acid (HCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives.
Applications De Recherche Scientifique
2-Methylbut-3-en-2-ol is used in the synthesis of various organic compounds and as a solvent in chemical reactions . It is also used in the production of fragrances and flavors . Propanoic acid is widely used as a preservative in the food industry and as an intermediate in the production of various chemicals . It also has applications in the pharmaceutical industry as an antifungal agent .
Mécanisme D'action
The mechanism of action of 2-methylbut-3-en-2-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new bond . In oxidation reactions, it loses electrons to form corresponding ketones or aldehydes . Propanoic acid exerts its effects by inhibiting the growth of mold and bacteria, thereby acting as a preservative .
Comparaison Avec Des Composés Similaires
2-Methylbut-3-en-2-ol is similar to other unsaturated alcohols such as 3-methyl-1-buten-3-ol and 2-methyl-3-butene-2-ol . These compounds share similar chemical properties and undergo similar reactions. 2-methylbut-3-en-2-ol is unique in its specific applications in the synthesis of fragrances and flavors . Propanoic acid is similar to other carboxylic acids such as acetic acid and butanoic acid . It is unique in its use as a food preservative and antifungal agent .
Propriétés
Numéro CAS |
57907-37-6 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-methylbut-3-en-2-ol;propanoic acid |
InChI |
InChI=1S/C5H10O.C3H6O2/c1-4-5(2,3)6;1-2-3(4)5/h4,6H,1H2,2-3H3;2H2,1H3,(H,4,5) |
Clé InChI |
LZBMSZHKQDFRFZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.CC(C)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


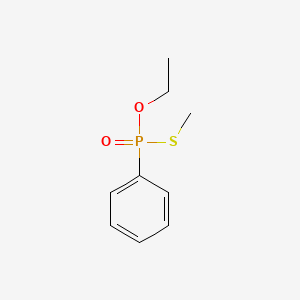

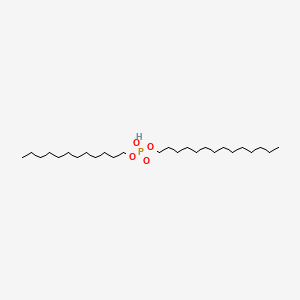

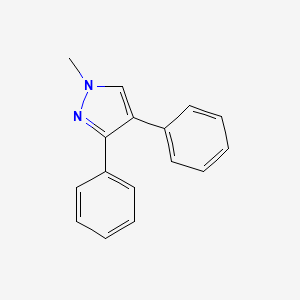
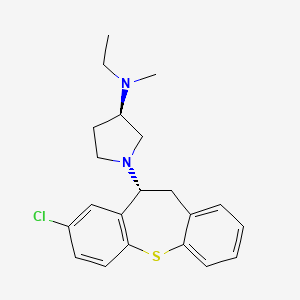
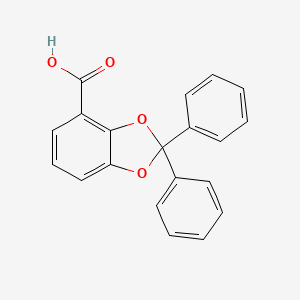
![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
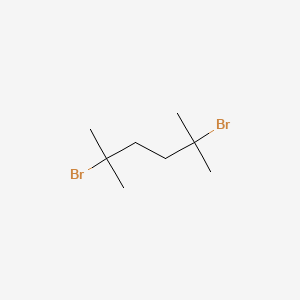
phosphane](/img/structure/B14628550.png)
![Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate](/img/structure/B14628552.png)
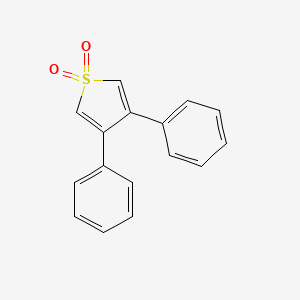
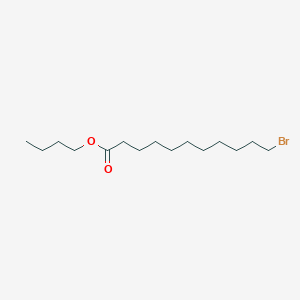
![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
